molecular formula C24H32N2O4S B2504453 N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzenesulfonamide CAS No. 922022-38-6

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzenesulfonamide

Cat. No. B2504453
CAS RN: 922022-38-6
M. Wt: 444.59
InChI Key: UVAMRRUQXOOBQC-UHFFFAOYSA-N
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Description

The compound appears to be a complex organic molecule with potential biological activity. While the provided papers do not directly discuss this specific compound, they do provide insight into related chemical structures and their biological interactions, particularly with carbonic anhydrase (CA) isoforms, which are enzymes involved in many physiological processes including the regulation of pH and ion balance.

Synthesis Analysis

The synthesis of related compounds, such as the N-acylbenzenesulfonamide dihydro-1,3,4-oxadiazole hybrids, involves targeting specific CA isoforms. The design and synthesis of these compounds are aimed at achieving selectivity towards tumor-associated CA isoforms IX and XII . Similarly, the synthesis of a pyrrolobenzothiadiazepine precursor involves N-alkylation and aminohydroxylation of 2-azidobenzenesulfonamide . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of the compound likely includes a benzo[b][1,4]oxazepine core, which is a seven-membered heterocyclic ring containing nitrogen and oxygen atoms. This core is substituted with various alkyl groups and a sulfonamide moiety. The stereochemistry and substitution pattern of related compounds have been shown to significantly affect their activity and selectivity towards CA isozymes . Computational studies have been used to corroborate the activity data, suggesting that a similar approach could be used to analyze the molecular structure of the compound .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include N-alkylation and intramolecular aminohydroxylation . These reactions are crucial for forming the desired heterocyclic structures. The reactivity of the azide group in 2-azidobenzenesulfonamide and its transformation into different heterocycles through various pathways, including those involving nitrene intermediates, is particularly noteworthy . This information could be relevant when considering the chemical reactions that the compound might undergo.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the provided papers, the properties of similar sulfonamide-based compounds can be inferred. These properties include solubility, melting points, and stability, which are influenced by the molecular structure and functional groups present. The selectivity and potency of these compounds as CA inhibitors are also critical chemical properties that have been studied through both experimental and computational methods . These properties are essential for understanding the compound's potential as a therapeutic agent.

Scientific Research Applications

Novel Polycyclic Systems

Research has explored the synthesis of new polycyclic systems incorporating the 1,4-benzodiazepine and isoindolinone fragments. This involves the dehydration of specific acid derivatives leading to novel fused pentacyclic systems. These findings contribute to the understanding and potential applications of complex polycyclic structures in scientific research (Ukhin et al., 2011).

Multicomponent Syntheses

The compound's framework is used in novel one-pot multicomponent reactions for synthesizing tetrahydrobenzo[b][1,4]oxazepine or malonamide derivatives. This approach, conducted at ambient temperature, yields these compounds in good to excellent amounts, showcasing a method for efficient synthesis of complex molecules (Shaabani et al., 2010).

Synthesis and Spectroscopic Studies

Studies have synthesized a series of benzimidazole-tethered oxazepine heterocyclic hybrids. These compounds were synthesized from N-alkylated benzimidazole 2-carboxaldehyde, and their molecular structures were confirmed through X-ray diffraction and spectroscopic studies. This research contributes to the development of new heterocyclic compounds with potential applications in various scientific fields (Almansour et al., 2016).

Crystal Structure and Bio-Evaluation Studies

Research into quinazoline sulfonamide derivatives has led to the synthesis and structural characterization of new compounds. These compounds have been evaluated for their potential in various scientific applications, including antimicrobial activities (Kumar et al., 2018).

properties

IUPAC Name

N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-3,4-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O4S/c1-16(2)11-12-26-21-10-8-19(14-22(21)30-15-24(5,6)23(26)27)25-31(28,29)20-9-7-17(3)18(4)13-20/h7-10,13-14,16,25H,11-12,15H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVAMRRUQXOOBQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CCC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzenesulfonamide

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